molecular formula C19H22N2O8 B605293 Ald-Ph-PEG2-NHS

Ald-Ph-PEG2-NHS

Katalognummer: B605293
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: GNTMWHHLUUIRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ald-Ph-PEG2-NHS Ester (CAS 1807521-07-8) is a heterobifunctional and non-cleavable linker designed for advanced bioconjugation applications . This reagent features a benzaldehyde (Ald-Ph) group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic PEG2 spacer chain . The NHS ester group readily undergoes amide coupling with primary amine groups (-NH2) on proteins, peptides, or other amine-bearing molecules, forming stable covalent bonds . The benzaldehyde group orthogonally reacts with aminooxy (-ONH2) or hydrazide (-CONHNH2) moieties to form stable oxime or hydrazone linkages, respectively . This dual functionality enables sequential, site-specific conjugation strategies, which are crucial for creating well-defined constructs like antibody-drug conjugates (ADCs) . The incorporated PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the efficiency and yield of conjugation reactions . This compound ester is widely used in preparing ADCs, immobilizing biomolecules on biosensors or microarrays, and labeling proteins with probes such as fluorophores or biotin . The aldehyde-based conjugation chemistry is also explored in biomaterial science, such as in the formation of cross-linked hydrogels for potential use as tissue adhesives . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTMWHHLUUIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Carboxylation

The terminal amine reacts with succinic anhydride (1.5 equivalents) in DCM under basic conditions (triethylamine, TEA). After 6 hours, the product (Ald-Ph-PEG2-COOH) is isolated via rotary evaporation.

NHS Ester Formation

Carboxyl activation employs N,N'-disuccinimidyl carbonate (DSC) in acetonitrile. DSC (3 equivalents) and TEA (2 equivalents) are added to Ald-Ph-PEG2-COOH, and the mixture is stirred at 25°C for 8 hours. The NHS ester product precipitates in cold diethyl ether and is lyophilized.

Reaction Optimization

  • DSC stoichiometry : Excess DSC ensures complete activation.

  • Solvent choice : Anhydrous acetonitrile prevents hydrolysis.

Characterization Data

PropertyValueMethod
Molecular weight406.4 g/molESI-MS
Purity≥95%HPLC
Storage stability-20°C (6 months)Technical data

Critical Analysis of Synthetic Challenges

Side Reactions and Mitigation

  • NHS ester hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves to minimize water ingress.

  • Imine formation : The aldehyde group may react with residual amines; adding hydroxylamine (0.1 M) during purification quenches unreacted aldehydes.

Purification Techniques

  • Size-exclusion chromatography : Separates unreacted DSC and succinic acid byproducts.

  • Ion-exchange chromatography : Removes charged impurities (e.g., TEA salts).

Scalability and Industrial Relevance

Bench-scale synthesis (1–10 g) achieves 60–70% overall yield. Process intensification via flow chemistry reduces reaction times by 40% while maintaining product quality. Regulatory-compliant batches require:

  • Endotoxin testing : <0.1 EU/mg (LAL assay).

  • Residual solvent analysis : DCM < 50 ppm (GC-MS).

Analyse Chemischer Reaktionen

Types of Reactions

Ald-Ph-PEG2-NHS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Bioconjugation
    • Ald-Ph-PEG2-NHS facilitates the covalent attachment of biomolecules such as proteins, peptides, and oligonucleotides. The aldehyde group reacts with primary amines to form stable imine bonds, while the NHS group allows for amide bond formation with amino-bearing molecules. This property is crucial for creating targeted drug delivery systems, where therapeutic agents are linked to targeting moieties like antibodies .
  • Drug Delivery Systems
    • The compound is extensively used in the development of antibody-drug conjugates (ADCs). Its non-cleavable nature ensures that the drug remains attached during circulation until it reaches target cells, enhancing therapeutic efficacy while minimizing side effects . For instance, PEGylated proteins exhibit improved pharmacokinetics, including extended circulation times and reduced immunogenicity .
  • Biosensors
    • This compound can be employed in biosensor technology by facilitating the immobilization of biorecognition molecules (e.g., enzymes, antibodies) onto sensor surfaces. The hydrophilic PEG spacer minimizes non-specific binding, thereby improving the sensitivity and specificity of the biosensor .
  • Polymer Synthesis
    • In polymer chemistry, this compound serves as a linker in the synthesis of complex polymers and hydrogels. Its reactivity allows for the formation of cross-linked structures that can be tailored for specific applications in drug delivery or tissue engineering .
  • Functionalized Surfaces
    • The compound is utilized in creating functionalized surfaces for various industrial applications. By modifying surfaces with this compound, researchers can enhance properties such as biocompatibility and resistance to fouling .
  • PEGylation of Therapeutic Proteins
    • A study demonstrated that PEGylation using this compound significantly improved the stability and circulation half-life of therapeutic proteins like interferon λ. The results indicated enhanced efficacy with reduced inflammatory side effects in vivo .
  • Targeted Drug Delivery Using ADCs
    • Research involving ADCs highlighted how this compound was used to link cytotoxic drugs to monoclonal antibodies. This approach resulted in targeted delivery to cancer cells while sparing healthy tissues, showcasing its potential in oncology therapies .
  • Biosensor Development
    • A project focused on developing a biosensor for glucose detection utilized this compound to immobilize glucose oxidase on a sensor surface. The resulting sensor exhibited high sensitivity and specificity due to reduced non-specific binding facilitated by the PEG spacer.

Wirkmechanismus

The mechanism of action of Ald-Ph-PEG2-NHS involves its reactive groups:

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

This compound in ADC Development :

  • Demonstrated high conjugation efficiency (>90%) with trastuzumab in HER2-targeting ADCs, with minimal aggregation due to PEG2’s hydrophilicity .
  • Comparatively, Ald-Ph-PEG4-NHS showed slower clearance in murine models due to increased PEG length but required optimization to avoid payload loss .

Emerging Alternatives: Azide-PEG2-NHS is gaining traction in pretargeted imaging, where azide-tagged antibodies react with DBCO-modified probes in vivo . Ald-Ph-amido-PEG11-C2-NH2 is used in multi-arm nanocarriers for co-delivering drugs and targeting moieties .

Supplier and Quality Considerations

  • This compound is available from suppliers like AxisPharm and Glycomindsynth at 95% purity, with GMP-grade options upon request .
  • Azide-PEG2-NHS and DBCO-C6-NHS are offered by specialized vendors (e.g., Chemos GmbH) with ≥90% purity, though batch variability has been reported .

Biologische Aktivität

Ald-Ph-PEG2-NHS (CAS No. 1807521-07-8) is a specialized compound utilized primarily in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). This compound features a benzaldehyde moiety linked to a N-hydroxysuccinimide (NHS) group via a polyethylene glycol (PEG) chain, making it an essential tool in biochemistry and pharmaceutical applications.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C19H22N2O8
  • Molecular Weight: 406.4 g/mol
  • Functional Groups: Aldehyde (-CHO) and NHS ester
  • Purity: ≥ 95%
  • Storage Conditions: -20 °C

The structure of this compound allows it to participate in various chemical reactions, particularly with primary amines, aminooxy groups, and hydrazides. The NHS group facilitates the formation of stable amide bonds, enhancing the compound's utility in conjugation reactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules. The benzaldehyde group reacts readily with primary amines or aminooxy compounds, while the NHS group enables efficient coupling with amino-bearing molecules:

  • Formation of Amide Bonds: The NHS ester reacts with amines to form stable amide linkages.
  • Hydrophilic Properties: The PEG chain increases the solubility of the compound in aqueous environments, which is beneficial for biological applications.

Applications in Bioconjugation

This compound is widely used in the following areas:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells.
  • Protein Modification: The compound can modify therapeutic proteins to enhance their pharmacokinetic properties by increasing their half-life and reducing immunogenicity.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Enhanced Stability and Efficacy:
    • Research indicates that PEGylation using this compound improves the stability and solubility of therapeutic proteins, leading to prolonged circulation times in vivo .
  • Targeted Drug Delivery:
    • A study demonstrated that ADCs utilizing this compound showed significant tumor reduction in animal models, indicating its potential for effective cancer therapy .
  • Immunogenicity Reduction:
    • PEGylation has been shown to reduce the immunogenic response against therapeutic agents, which is crucial for maintaining efficacy over time .

Comparative Analysis of Linkers

The following table summarizes key properties of various bioconjugation linkers compared to this compound:

Linker TypeReactive GroupCleavabilitySolubilityApplications
This compoundNHSNon-cleavableHighADCs, Protein Mod.
MaleimideMaleimideCleavableModerateProtein Conjugation
AzideAzideNon-cleavableHighClick Chemistry
DBCODBCONon-cleavableHighBioorthogonal Chemistry

Q & A

Q. How does this compound compare to other non-cleavable linkers (e.g., SMCC) in ADC efficacy?

  • Payload release : this compound requires lysosomal degradation for payload release, while SMCC relies on protease cleavage.
  • Solubility : PEG2 spacers reduce aggregation compared to rigid hydrocarbon linkers.
  • In vivo performance : Compare pharmacokinetics (AUC, Cmax) and therapeutic index in xenograft models using equitoxic doses .

Q. Methodological Guidance

  • Batch consistency : Characterize linkers via NMR (≥95% purity) and LC-MS to ensure lot-to-lot reproducibility.
  • Ethical reporting : Adhere to NIH guidelines for documenting conjugation protocols, including molar ratios, buffer recipes, and validation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG2-NHS
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG2-NHS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.